molecular formula C16H16ClN5O B5743421 1-(4-CHLOROBENZYL)-4-(4-MORPHOLINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE

1-(4-CHLOROBENZYL)-4-(4-MORPHOLINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE

Cat. No.: B5743421
M. Wt: 329.78 g/mol
InChI Key: YJSKBVFPCXOWIH-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZYL)-4-(4-MORPHOLINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE is a synthetic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

The synthesis of 1-(4-CHLOROBENZYL)-4-(4-MORPHOLINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazolopyrimidine core: This is usually achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chlorobenzyl group: This step involves the substitution of a hydrogen atom on the pyrazolopyrimidine core with a 4-chlorobenzyl group, typically using a chlorobenzyl halide and a base.

    Attachment of the morpholinyl group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(4-CHLOROBENZYL)-4-(4-MORPHOLINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROBENZYL)-4-(4-MORPHOLINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: The compound may also have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZYL)-4-(4-MORPHOLINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(4-CHLOROBENZYL)-4-(4-MORPHOLINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE can be compared with other pyrazolopyrimidine derivatives, such as:

  • 1-(4-METHYLBENZYL)-4-(4-MORPHOLINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE
  • 1-(4-FLUOROBENZYL)-4-(4-MORPHOLINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE

These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyrimidine ring. The unique properties of this compound arise from the presence of the 4-chlorobenzyl and morpholinyl groups, which influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c17-13-3-1-12(2-4-13)10-22-16-14(9-20-22)15(18-11-19-16)21-5-7-23-8-6-21/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSKBVFPCXOWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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